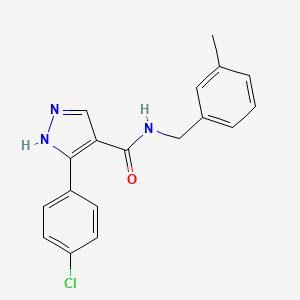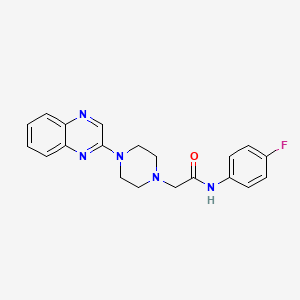
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research fields. CPPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activation and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity, making it a safe and effective tool for in vitro and in vivo experiments. However, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its limited stability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has significant potential for future research. Some of the future directions include:
1. Studying the role of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in the treatment of various types of cancer, including breast, lung, and prostate cancer.
2. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Studying the anti-inflammatory and anti-oxidant properties of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide for the treatment of inflammatory diseases.
4. Developing new derivatives of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide with improved solubility and stability in biological fluids.
5. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a tool for studying the role of CK2 in various cellular processes.
Conclusion:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide is a potent inhibitor of CK2, which has significant potential for various research applications. It has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity, and low toxicity. However, it also has some limitations, including its low solubility and limited stability in biological fluids. Future research should focus on exploring the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in various research fields and developing new derivatives with improved properties.
合成法
The synthesis of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3-methylbenzyl isothiocyanate, followed by the reaction with 1H-pyrazole-4-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine. The overall yield of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide synthesis is around 60%.
科学的研究の応用
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-12-3-2-4-13(9-12)10-20-18(23)16-11-21-22-17(16)14-5-7-15(19)8-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZSRPIMJTDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)


![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)

![1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)